molecular formula C10H7F15O3 B2634716 Tris(2,2,3,3,3-pentafluoropropyl)orthoformate CAS No. 917379-07-8

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate

Cat. No.: B2634716
CAS No.: 917379-07-8
M. Wt: 460.139
InChI Key: SDHACMJGKDFVNC-UHFFFAOYSA-N
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Description

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate is a chemical compound with the molecular formula C10H7F15O3 and a molecular weight of 460.14 g/mol . It is known for its unique structure, which includes three 2,2,3,3,3-pentafluoropropyl groups attached to an orthoformate core. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,3,3,3-pentafluoropropyl)orthoformate typically involves the reaction of orthoformic acid esters with 2,2,3,3,3-pentafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to handle the reactants and catalysts. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired chemical transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce partially fluorinated alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which Tris(2,2,3,3,3-pentafluoropropyl)orthoformate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in specific chemical reactions. The pathways involved may include the formation of stable intermediates and transition states that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tris(2,2,3,3,3-pentafluoropropyl)orthoformate include:

Uniqueness

What sets this compound apart from these similar compounds is its orthoformate core, which provides unique reactivity and stability characteristics. This makes it particularly valuable in applications where these properties are essential, such as in the synthesis of specialized fluorinated materials and in advanced research studies .

Properties

IUPAC Name

3-[bis(2,2,3,3,3-pentafluoropropoxy)methoxy]-1,1,1,2,2-pentafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F15O3/c11-5(12,8(17,18)19)1-26-4(27-2-6(13,14)9(20,21)22)28-3-7(15,16)10(23,24)25/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHACMJGKDFVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F15O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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